molecular formula C18H16ClN5O4 B11477085 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea

1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea

Cat. No.: B11477085
M. Wt: 401.8 g/mol
InChI Key: RRIMBVQOBXHVDN-UHFFFAOYSA-N
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Description

    Reagents: 4-methoxyaniline.

    Conditions: Heating under reflux.

    Reaction: The pyrimidine core is reacted with 4-methoxyaniline to introduce the amino and methoxyphenyl groups.

  • Step 3: Formation of Urea Linkage

      Reagents: 3-chlorophenyl isocyanate.

      Conditions: Room temperature.

      Reaction: The intermediate product is reacted with 3-chlorophenyl isocyanate to form the final compound.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the formation of the urea linkage with the 3-chlorophenyl group.

    • Step 1: Synthesis of Pyrimidine Core

        Reagents: Ethyl acetoacetate, urea, and ammonium acetate.

        Conditions: Reflux in ethanol.

        Reaction: Ethyl acetoacetate reacts with urea and ammonium acetate to form the pyrimidine core.

    Chemical Reactions Analysis

    Types of Reactions: 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to a hydroxyl group.

      Reduction: The nitro group (if present) can be reduced to an amino group.

      Substitution: Halogen atoms can be substituted with other functional groups.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

      Reduction: Hydrogen gas (H₂) with a palladium catalyst.

      Substitution: Nucleophilic reagents such as sodium azide (NaN₃) in polar solvents.

    Major Products:

      Oxidation: Formation of hydroxyl derivatives.

      Reduction: Formation of amino derivatives.

      Substitution: Formation of azide or other substituted derivatives.

    Scientific Research Applications

    1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential as an enzyme inhibitor.

      Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

    Comparison with Similar Compounds

    • 1-[6-Amino-1-(4-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea
    • 1-[6-Amino-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea

    Comparison: Compared to similar compounds, 1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with certain biological targets, potentially increasing its efficacy in medicinal applications.

    Properties

    Molecular Formula

    C18H16ClN5O4

    Molecular Weight

    401.8 g/mol

    IUPAC Name

    1-[6-amino-1-(4-methoxyphenyl)-2,4-dioxopyrimidin-5-yl]-3-(3-chlorophenyl)urea

    InChI

    InChI=1S/C18H16ClN5O4/c1-28-13-7-5-12(6-8-13)24-15(20)14(16(25)23-18(24)27)22-17(26)21-11-4-2-3-10(19)9-11/h2-9H,20H2,1H3,(H2,21,22,26)(H,23,25,27)

    InChI Key

    RRIMBVQOBXHVDN-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)NC(=O)NC3=CC(=CC=C3)Cl)N

    Origin of Product

    United States

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